An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a well-established approach to modulate the metabolic stability, lipophilicity, and binding affinity of lead compounds. The 2,2,2-trifluoroethyl amine group, in particular, has become a valuable synthon. This guide focuses on a specific, yet increasingly relevant, building block: 1-cyclopentyl-2,2,2-trifluoroethan-1-amine . This molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals, including chiral antivirals, where precise control over physicochemical properties is paramount for therapeutic success[1].
The journey of a drug candidate from a laboratory bench to a clinical success is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its efficacy and safety[2][3][4]. A failure to optimize these properties early in the discovery process is a leading cause of late-stage attrition[5].
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. We will move beyond theoretical values to detail the robust, field-proven experimental protocols required for their accurate determination. Each protocol is presented not merely as a set of instructions, but with an underlying rationale, reflecting the causality behind critical experimental choices to ensure data integrity and reproducibility.
Section 1: Compound Identification and Core Properties
A precise understanding of a compound's identity is the foundation upon which all subsequent characterization is built. The structural features of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine—a bulky, non-polar cyclopentyl ring, a chiral center, and a basic amine adjacent to an electron-withdrawing trifluoromethyl group—suggest a unique interplay of properties that are highly relevant to its application in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-cyclopentyl-2,2,2-trifluoroethan-1-amine | - |
| CAS Number | 75702-99-7 (for hydrochloride salt) | [6] |
| Molecular Formula | C₇H₁₂F₃N | [7] |
| Molecular Weight | 167.17 g/mol | [7] |
| Chemical Structure (SMILES) | C1CCC(C1)C(C(F)(F)F)N | [7] |
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require formulation strategies to enhance aqueous solubility[7][8]. |
| pKa | Expected: 8.0 - 9.5 (Weakly Basic) | As a primary amine, it will be predominantly protonated at physiological pH (7.4), which is critical for aqueous solubility and interactions with biological targets[4]. This value requires experimental confirmation. |
| Aqueous Solubility | Expected: Low to Moderate | The balance between the polar amine group and the lipophilic cyclopentyl and trifluoromethyl groups dictates solubility. Low intrinsic solubility is common for compounds in this LogP range[9][10]. |
| Physical Form | Solid (as hydrochloride salt) | |
| Hydrogen Bond Donors | 1 (Amine group) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Influences solubility and target binding interactions. |
Section 2: Lipophilicity Assessment (LogP/LogD)
Theoretical Background
Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P), or its logarithm (LogP), which describes the equilibrium distribution of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase[11]. For an ionizable molecule like 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, the distribution coefficient (LogD) is more relevant, as it accounts for the pH-dependent distribution of both the ionized and non-ionized species[12]. A balanced LogD is essential for a drug to traverse cellular membranes (requiring lipophilicity) while maintaining sufficient aqueous solubility for systemic circulation (requiring hydrophilicity)[9].
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The "shake-flask" method remains the gold standard for its direct and accurate measurement of partitioning[11]. This protocol is designed to be a self-validating system for determining the LogD at a physiologically relevant pH of 7.4.
Methodology
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment that would skew concentration measurements.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning: In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution[12].
-
Equilibration: Seal the vial and place it on a rotator for 1-2 hours at room temperature. This extended, gentle agitation ensures that the system reaches thermodynamic equilibrium without forming an emulsion, which would complicate phase separation.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to achieve a clean and complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a known volume from the center of each phase, avoiding the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a validated LC-MS or HPLC-UV method against a standard curve.
-
Calculation:
-
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
Caption: Workflow for LogD Determination via the Shake-Flask Method.
Section 3: Aqueous Solubility Determination
Theoretical Background
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations[13]. For ionizable compounds, it is crucial to determine the intrinsic solubility (S₀), which is the solubility of the uncharged species, as this value, along with the pKa, allows for the calculation of solubility at any pH[10].
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility, which is the most stable and reproducible measure, making it essential for regulatory submissions and biopharmaceutical classification[14][15].
Methodology
-
Compound Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL PBS, pH 7.4)[13]. The visual presence of undissolved solid is necessary to confirm that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Incubate at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. This duration is crucial for slow-dissolving, crystalline compounds to reach true thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet all undissolved solid.
-
Sample Preparation: Carefully remove the supernatant. To avoid analytical errors from precipitation, immediately dilute the supernatant with a compatible solvent (e.g., acetonitrile/water mixture).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the test compound[13].
-
Calculation of Solubility: Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution. Express the final solubility in units such as mg/mL or µM.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine presents a physicochemical profile defined by moderate lipophilicity and weak basicity. Its predicted XLogP of 2.3 suggests a favorable starting point for achieving cell permeability, while its basic amine group ensures that it will be predominantly protonated and thus more soluble at physiological pH. However, these predicted values are merely a guide. As this document has detailed, the rigorous, experimental determination of LogD, aqueous solubility, and pKa is not an academic exercise but a fundamental necessity in drug discovery.
The protocols outlined herein—the shake-flask method for lipophilicity and solubility, and potentiometric titration for pKa—represent robust, gold-standard approaches for generating the high-quality data required for confident decision-making. By understanding and accurately characterizing these core properties, researchers can better predict a compound's ADME behavior, optimize its structure for improved performance, and ultimately increase the probability of advancing a successful therapeutic agent.
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